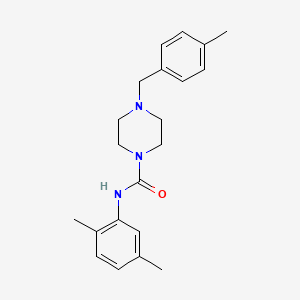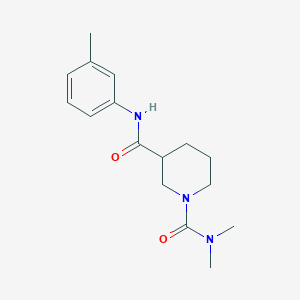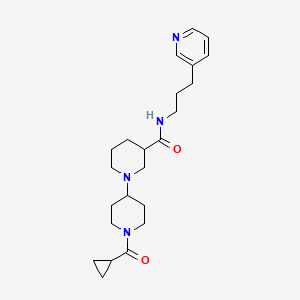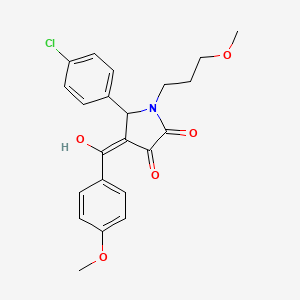
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a chemical compound, commonly known as DM-BMC. It is a piperazine derivative that has been studied for its potential use in medicinal chemistry. This compound has shown promising results in scientific research, particularly in the field of neuroscience. The purpose of
Mechanism of Action
The mechanism of action of DM-BMC is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. DM-BMC has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, among others. This binding may result in the modulation of neurotransmitter release and reuptake, leading to changes in synaptic activity and ultimately, changes in behavior.
Biochemical and Physiological Effects:
DM-BMC has been shown to have various biochemical and physiological effects in preclinical studies. For example, DM-BMC has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and glutamate, in certain brain regions. This increase in neurotransmitter levels may be responsible for the observed therapeutic effects of DM-BMC. DM-BMC has also been shown to have anxiolytic and antidepressant effects in preclinical models, suggesting that it may be effective in treating anxiety and depression.
Advantages and Limitations for Lab Experiments
DM-BMC has several advantages for lab experiments. For example, it has a high degree of selectivity for certain neurotransmitter systems, which may make it more effective than other compounds that have broader activity. DM-BMC is also relatively easy to synthesize, which may make it more accessible for researchers. However, there are also some limitations to using DM-BMC in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, DM-BMC has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on DM-BMC. For example, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, DM-BMC could be studied in combination with other compounds to determine if it has synergistic effects. Finally, DM-BMC could be studied in animal models of other neurological disorders, such as Parkinson's disease, to determine if it has potential therapeutic effects for these conditions.
Conclusion:
DM-BMC is a piperazine derivative that has shown promising results in scientific research, particularly in the field of neuroscience. This compound has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, and may be responsible for the observed therapeutic effects of DM-BMC. Further research is needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of DM-BMC involves the reaction of 2,5-dimethylphenylpiperazine with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with carboxylic acid to form DM-BMC. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
DM-BMC has been studied for its potential use in medicinal chemistry, particularly in the field of neuroscience. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. DM-BMC has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation may be responsible for the observed therapeutic effects of DM-BMC.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-5-8-19(9-6-16)15-23-10-12-24(13-11-23)21(25)22-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJAGXJDEWDJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(4-methylbenzyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)
![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)